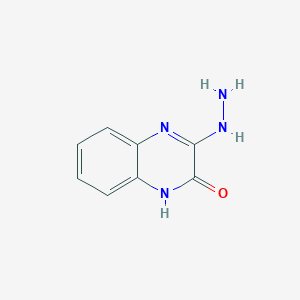

3-Hydrazinoquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUCGPQWNWDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydrazinoquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-1H-quinoxalin-2-one). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the backbone of various biologically active molecules, including antimicrobials and anticancer agents.[1][2] This document consolidates essential data to support ongoing research and development in medicinal chemistry.

Chemical and Physical Properties

3-Hydrazinoquinoxalin-2-ol is a quinoxaline derivative characterized by a hydrazine group at the 3-position and a hydroxyl group at the 2-position, existing in tautomeric equilibrium with its quinoxalinone form. The fundamental properties of this compound are summarized below, based on computed data from comprehensive chemical databases.[3]

Table 1: Summary of Chemical and Physical Properties [3]

| Property | Value | Source |

| IUPAC Name | 3-hydrazinyl-1H-quinoxalin-2-one | PubChem (CID 693318) |

| CAS Number | 31595-63-8 | PubChem (CID 693318) |

| Molecular Formula | C₈H₈N₄O | PubChem (CID 693318) |

| Molecular Weight | 176.18 g/mol | PubChem (CID 693318) |

| Exact Mass | 176.06981089 Da | PubChem (CID 693318) |

| Synonyms | 3-hydrazinoquinoxalin-2-ol, 3-hydrazinylquinoxalin-2-ol, 3-hydrazinoquinoxalin-2(1H)-one | PubChem (CID 693318) |

| XLogP3 | 0.3 | PubChem (CID 693318) |

| Hydrogen Bond Donors | 3 | PubChem (CID 693318) |

| Hydrogen Bond Acceptors | 4 | PubChem (CID 693318) |

| Rotatable Bond Count | 1 | PubChem (CID 693318) |

| Topological Polar Surface Area | 79.5 Ų | PubChem (CID 693318) |

Spectral Data

Detailed experimental spectral data for the parent 3-Hydrazinoquinoxalin-2-ol is limited in publicly available literature. However, extensive characterization has been performed on its derivatives. The data from these derivatives, particularly from IR and NMR spectroscopy, provide valuable insights into the structural features of the core quinoxaline ring.

Table 2: Summary of Spectral Data for 3-Hydrazinoquinoxalin-2-ol and its Derivatives

| Spectral Method | Key Findings for Derivatives | Source |

| Mass Spectrometry (MS) | For a morpholinosulfonyl derivative, the mass spectrum showed a molecular ion peak at m/z = 325, confirming its molecular formula.[4] For other derivatives, characteristic fragmentation patterns are used for identification.[5] | [4][5] |

| Infrared (IR) Spectroscopy | For a hydrazone derivative, characteristic bands appear at ν(max) = 3320–3304 cm⁻¹ (2xNH), 1677–1671 cm⁻¹ (C=O), and 1620–1615 cm⁻¹ (C=N).[6] | [6][7] |

| Nuclear Magnetic Resonance (¹H-NMR) | In a hydrazone derivative, the disappearance of the NH₂ signal (initially at δH = 4.53 ppm in the parent hydrazino compound) and the appearance of an azomethine proton (HC=N) signal between δH = 8.73–8.40 ppm confirms the reaction. Aromatic protons of the quinoxalinone core typically appear at δH = 8.40–7.00 ppm.[6] | [6][7] |

| Carbon-13 NMR (¹³C-NMR) | For derivatives, signals for key carbons are observed in the ranges of 158.44–151.23 ppm (C=O), 149.25–146.16 ppm (C=N), and 146.48–144.40 ppm (HC=N).[6] | [4][6] |

Experimental Protocols

The synthesis of 3-hydrazinoquinoxalin-2-ol and its derivatives is a key step for further biological evaluation. Below are representative experimental protocols for synthesis and antimicrobial screening.

This protocol is adapted from the synthesis of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, which serves as a general method for preparing the core structure from a dione precursor.[4]

Objective: To synthesize a 3-hydrazinoquinoxalin-2-one derivative via hydrazinolysis.

Materials:

-

6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (starting material, 1 mmol)

-

Ethanol (EtOH, 5 mL)

-

Hydrazine hydrate (80%, 5 mL)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Dissolve the dihydroquinoxaline-2,3-dione derivative (1 mmol) in ethanol (5 mL).

-

Add hydrazine hydrate (80%, 5 mL) dropwise to the solution while stirring at room temperature.

-

Continue stirring the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Crystallize the crude product from ethanol to yield the purified 3-hydrazinyl-quinoxalin-2(1H)-one derivative.[4]

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of synthesized quinoxaline compounds.[8][9]

Objective: To determine the antimicrobial efficacy of a test compound against selected bacterial and fungal strains.

Materials:

-

Test compound (e.g., 3-Hydrazinoquinoxalin-2-ol derivative) dissolved in DMSO (e.g., 10 mg/mL).

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs.

-

Sterile 6 mm paper discs.

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

-

Appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile petri plates and incubator.

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri plates.

-

Inoculation: Seed the agar plates with 0.2 mL of the broth culture of the specific microorganism.

-

Disc Impregnation: Impregnate sterile paper discs (6 mm) with a defined volume (e.g., 5 µL) of the test compound solution to achieve a specific concentration (e.g., 50 µ g/disc ).

-

Disc Placement: Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the seeded agar plates.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 22-25°C for 48 hours.[8][9]

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Biological Activity and Potential Applications

The quinoxaline scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of 3-Hydrazinoquinoxalin-2-ol have been primarily investigated for their antimicrobial properties.

-

Antibacterial and Antifungal Activity: Numerous studies have demonstrated that derivatives synthesized from 3-hydrazinoquinoxalines exhibit significant activity against various pathogens.[10] For instance, certain hydrazono-pentanone derivatives showed remarkable activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[10] The core hydrazine group serves as a versatile handle for creating diverse libraries of compounds, such as hydrazones, pyrazoles, and triazoles, which are then screened for biological efficacy.[4][10]

-

Mechanism of Action: While the specific signaling pathways for 3-Hydrazinoquinoxalin-2-ol are not fully elucidated, quinoxaline derivatives are known to act through several mechanisms. These include the bioreductive activation to form reactive oxygen species (ROS) that damage DNA, and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby halting DNA replication.[11]

-

Drug Development Potential: The synthetic tractability of the hydrazino group allows for extensive structure-activity relationship (SAR) studies. By modifying the substituents on the quinoxaline ring and the hydrazone moiety, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds, making them promising leads for the development of new antimicrobial drugs.[1][4]

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 3-Hydrazinylquinoxalin-2-ol | C8H8N4O | CID 693318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinoquinoxalin-2-ol

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-hydrazinoquinoxalin-2-ol, a key intermediate in the development of various heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Synthesis Pathway

The most common and effective route for the synthesis of 3-hydrazinoquinoxalin-2-ol and its derivatives involves a two-step process. The first step is the cyclocondensation of an o-phenylenediamine with oxalic acid to form the corresponding 1,4-dihydroquinoxaline-2,3-dione.[1][2] The subsequent and crucial step is the hydrazinolysis of this dione using hydrazine hydrate, which selectively yields the desired 3-hydrazinoquinoxalin-2-ol.

This pathway is favored for its straightforward reaction conditions and good yields. The resulting 3-hydrazinoquinoxalin-2-ol serves as a versatile building block for the synthesis of more complex molecules, such as hydrazones and pyrazole derivatives, through reactions with various aldehydes, ketones, and other reagents.[3][4][5][6]

Experimental Data

The following table summarizes the quantitative data for a representative synthesis of a substituted 3-hydrazinoquinoxalin-2-ol derivative, as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | 6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione | [3] |

| Reagent | Hydrazine hydrate (80%) | [3] |

| Solvent | Ethanol | [3] |

| Reaction Time | 3.5 hours (0.5 hr stirring at RT, 3 hrs reflux) | [3] |

| Yield | 81% | [3] |

| Melting Point | 230–232 °C | [3] |

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol is based on established methods for the synthesis of the quinoxaline-2,3-dione precursor.[1][2]

-

Preparation of Reactants: In a suitable reaction vessel, dissolve oxalic acid dihydrate (0.238 mol) in 100 ml of water and heat the solution.

-

Acidification: Add 4.5 ml of concentrated hydrochloric acid to the heated solution.

-

Addition of o-phenylenediamine: Slowly add o-phenylenediamine (0.204 mol) to the reaction mixture.

-

Reaction and Precipitation: Heat the mixture under reflux for 20 minutes.

-

Isolation and Purification: Cool the reaction mixture with ice. The solid precipitate of 1,4-dihydro-quinoxaline-2,3-dione is then collected by filtration, washed with water, and purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol details the synthesis of a substituted 3-hydrazinoquinoxalin-2-ol from its corresponding dione.[3]

-

Dissolution of Starting Material: To a solution of 6-(morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol) in 5 ml of ethanol, add hydrazine hydrate (80%) (5 ml) dropwise.

-

Initial Reaction: Stir the resulting solution at room temperature for 30 minutes.

-

Reflux: Heat the reaction mixture under reflux for 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Allow the reaction mixture to cool to room temperature. The solid precipitate that forms is collected by filtration.

-

Purification: The collected solid is crystallized from ethanol to yield the pure 3-hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from o-phenylenediamine to 3-hydrazinoquinoxalin-2-ol.

Caption: Two-step synthesis of 3-hydrazinoquinoxalin-2-ol.

References

- 1. arcjournals.org [arcjournals.org]

- 2. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Hydrazinoquinoxalin-2-ol (CAS: 31595-63-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydrazinoquinoxalin-2-ol, a heterocyclic compound belonging to the quinoxaline family. Due to its structural similarity to other biologically active quinoxalinones, this molecule is of significant interest for research in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical and Physical Properties

3-Hydrazinoquinoxalin-2-ol, with the CAS Number 31595-63-8, is a quinoxaline derivative characterized by a hydrazine group at the 3-position and a hydroxyl group at the 2-position of the quinoxaline core. This compound exists in a tautomeric equilibrium with its more stable keto form, 3-hydrazinyl-1H-quinoxalin-2-one.

| Property | Value |

| CAS Number | 31595-63-8 |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | 3-hydrazinyl-1H-quinoxalin-2-one |

| Synonyms | 3-hydrazinoquinoxalin-2-ol, 3-hydrazinoquinoxalin-2(1H)-one |

Synthesis and Experimental Protocols

The synthesis of 3-Hydrazinoquinoxalin-2-ol is typically achieved through the hydrazinolysis of a suitable precursor, such as quinoxaline-2,3-dione. The following protocols are based on established methods for the synthesis of the core compound and its derivatives.

Synthesis of 3-Hydrazino-1H-quinoxalin-2-one from 1,4-Dihydro-quinoxaline-2,3-dione

This protocol describes the direct synthesis of the target compound from a readily available starting material.[1]

Workflow:

References

Spectroscopic and Synthetic Profile of 3-Hydrazinoquinoxalin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a representative synthetic protocol for 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The information presented here is intended to support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data

The spectroscopic data for 3-Hydrazinoquinoxalin-2-ol has been compiled from various sources. While a complete, unified dataset is not available in the literature, the following tables summarize the key reported and expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Aromatic-H | ~7.00 - 8.40 | Multiplet | Expected range for the four protons on the benzene ring. |

| NH (Amide) | ~12.19 | Singlet (broad) | Exchangeable with D₂O. Value inferred from a closely related derivative[1]. |

| NH (Hydrazine) | ~9.50 | Singlet (broad) | Exchangeable with D₂O. Value inferred from a closely related derivative[1]. |

| NH₂ (Hydrazine) | 4.53 - 4.79 | Singlet (broad) | Exchangeable with D₂O. A signal at 4.53 ppm has been explicitly reported for the starting material[2]. A value of 4.79 ppm is reported for a derivative[1]. |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Notes |

| C=O (Amide Carbonyl) | ~155 - 165 | |

| C=N | ~145 - 155 | Two signals expected. |

| Aromatic/Heterocyclic Carbons | ~110 - 140 | Multiple signals for the carbons of the quinoxaline ring system. |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

Infrared spectroscopy confirms the presence of key functional groups. The data presented is based on a closely related derivative and is expected to be highly representative.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3312, 3245 | Strong, Broad |

| C=O Stretch (Amide) | 1678 | Strong |

| C=N Stretch | ~1610 | Medium |

| Aromatic C=C Stretch | ~1500 - 1600 | Medium-Weak |

Table 4: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₈H₈N₄O | PubChem[3] |

| Molecular Weight | 176.18 g/mol | PubChem[3] |

| Major Fragment Ions (m/z) | 176, 119 | PubChem[3] |

Experimental Protocols

The following section details a generalized protocol for the synthesis of 3-Hydrazinoquinoxalin-2-ol and the common methods for its spectroscopic analysis.

Synthesis of 3-Hydrazinoquinoxalin-2-ol

This protocol is adapted from the synthesis of a substituted derivative.[1] The synthesis involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

-

Quinoxaline-2,3-dione

-

Hydrazine hydrate (80%)

-

Ethanol (EtOH)

Procedure:

-

Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol to yield 3-Hydrazinoquinoxalin-2-ol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as KBr pellets.

-

Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-Hydrazinoquinoxalin-2-ol.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydrazinylquinoxalin-2-ol | C8H8N4O | CID 693318 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 3-Hydrazinoquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Hydrazinoquinoxalin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details experimental protocols for its synthesis and provides an analysis of its key physicochemical and spectroscopic data. Furthermore, potential mechanisms of action for quinoxaline derivatives are discussed, with a focus on histone deacetylase (HDAC) inhibition, a relevant pathway in drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the quinoxaline scaffold.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities. The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents with a wide range of applications, including antimicrobial, antifungal, antiviral, and anticancer properties. 3-Hydrazinoquinoxalin-2-ol, also known as 3-hydrazinyl-1H-quinoxalin-2-one, is a key intermediate in the synthesis of more complex quinoxaline-based molecules. Its unique structural features, including the presence of a hydrazinyl group and a lactam-lactim tautomeric system, make it a valuable building block for creating novel compounds with potential biological activity.

Molecular Structure and Properties

The molecular structure of 3-Hydrazinoquinoxalin-2-ol is characterized by a quinoxalin-2-one core with a hydrazinyl (-NHNH2) group attached at the 3-position. The compound can exist in tautomeric forms, the lactam (keto) and lactim (enol) forms, with the lactam form being predominant in the solid state.

Chemical Structure:

-

IUPAC Name: 3-hydrazinyl-1H-quinoxalin-2-one[1]

-

Molecular Formula: C₈H₈N₄O[1]

-

Molecular Weight: 176.18 g/mol [1]

A summary of the key computed physicochemical properties of 3-Hydrazinoquinoxalin-2-ol is presented in Table 1.

Table 1: Physicochemical Properties of 3-Hydrazinoquinoxalin-2-ol

| Property | Value | Reference |

| Molecular Weight | 176.18 g/mol | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 176.06981089 Da | [1] |

| Monoisotopic Mass | 176.06981089 Da | [1] |

| Topological Polar Surface Area | 79.5 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis of 3-Hydrazinoquinoxalin-2-ol

The synthesis of 3-Hydrazinoquinoxalin-2-ol is typically achieved through the hydrazinolysis of 1,4-dihydroquinoxaline-2,3-dione. This reaction involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the starting material, followed by cyclization and dehydration to yield the desired product.

Experimental Protocol: Synthesis from 1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from the synthesis of a substituted derivative and is expected to be applicable for the preparation of the parent compound.[2][3]

Materials:

-

1,4-dihydroquinoxaline-2,3-dione

-

Hydrazine hydrate (80% or 99.9%)[4]

-

Ethanol or Water[4]

-

Butanol (for crystallization)[4]

Procedure:

-

A mixture of 1,4-dihydroquinoxaline-2,3-dione (1 equivalent) and hydrazine hydrate (a large excess, e.g., ~16 equivalents) in water or ethanol is prepared.[4]

-

The reaction mixture is heated under reflux for 2 hours.[4]

-

After reflux, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration and washed with water.[4]

-

The crude product is purified by crystallization from butanol to afford 3-Hydrazinoquinoxalin-2-ol as yellow needles.[4]

Logical Workflow for Synthesis:

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Hydrazinoquinoxalin-2-ol in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl and amide groups.

Table 2: Expected ¹H NMR Chemical Shifts for 3-Hydrazinoquinoxalin-2-ol in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Note |

| NH (amide) | ~12.08 | Singlet | Exchangeable with D₂O[4] |

| NH (hydrazinyl) | ~8.70 | Singlet | Exchangeable with D₂O[4] |

| NH₂ (hydrazinyl) | ~4.52 | Singlet | Exchangeable with D₂O[4] |

| Aromatic Protons | 7.12 - 7.36 | Multiplet | Protons on the benzene ring[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are based on the analysis of similar quinoxaline derivatives.[3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for 3-Hydrazinoquinoxalin-2-ol

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (C2) | ~155 |

| C-N (C3) | ~150 |

| Quaternary Carbons (C4a, C8a) | 125 - 140 |

| Aromatic CH Carbons (C5, C6, C7, C8) | 115 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for 3-Hydrazinoquinoxalin-2-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (amide and hydrazine) | 3100 - 3400 | Strong, broad |

| C=O (amide) | 1670 - 1690 | Strong |

| C=N / C=C (aromatic) | 1580 - 1620 | Medium to strong |

| C-N | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 176). The fragmentation pattern would be indicative of the quinoxalinone structure.

Expected Fragmentation Pattern:

The initial fragmentation would likely involve the loss of small, stable molecules or radicals from the hydrazinyl group. Common fragmentations for similar heterocyclic compounds include the loss of N₂, NH₃, and CO. The quinoxaline ring itself is relatively stable and would likely remain intact in major fragments.

Potential Mechanism of Action and Signaling Pathways

Quinoxaline derivatives have been reported to exhibit their biological effects through various mechanisms of action. While the specific signaling pathways for 3-Hydrazinoquinoxalin-2-ol are not yet fully elucidated, related compounds have been shown to act as inhibitors of key cellular enzymes.

One such mechanism is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. Inhibition of HDACs by small molecules can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

Diagram of a Potential Signaling Pathway: HDAC Inhibition

Conclusion

3-Hydrazinoquinoxalin-2-ol is a valuable heterocyclic compound with a well-defined molecular structure and versatile reactivity. This technical guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and a comprehensive analysis of its expected spectroscopic characteristics. The discussion of potential mechanisms of action, such as HDAC inhibition, highlights the therapeutic potential of quinoxaline derivatives. This information is intended to be a foundational resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of novel quinoxaline-based compounds with improved pharmacological profiles. Further investigation into the specific biological targets and signaling pathways of 3-Hydrazinoquinoxalin-2-ol and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. 3-Hydrazinylquinoxalin-2-ol | C8H8N4O | CID 693318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 4. arabjchem.org [arabjchem.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of quinoxaline derivatives

An In-depth Technical Guide to the Discovery of Quinoxaline Derivatives

Introduction

The quinoxaline scaffold, a heterocyclic aromatic compound resulting from the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and diverse pharmacological profile have positioned it as a focal point in the discovery of novel therapeutic agents.[1][2] Quinoxaline derivatives are integral to numerous marketed drugs, including the anticancer agent erdafitinib and the hepatitis C treatments glecaprevir and voxilaprevir.[3][4] This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives, tailored for researchers, scientists, and professionals in drug discovery and development.

Synthesis of Quinoxaline Derivatives

The most established and primary method for synthesizing the quinoxaline core is the condensation reaction between an aromatic o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] This foundational method has been adapted over the years, leading to the development of various efficient, mild, and eco-friendly protocols that improve yields and reduce reaction times.[6][7] Modern approaches often employ microwave assistance or nanocatalysts under solvent-free conditions.[7][8]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow involving the condensation of precursors, followed by reaction monitoring, product isolation, and purification.

Caption: General workflow for the synthesis of quinoxaline derivatives.[4]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a common and efficient microwave-assisted method for synthesizing quinoxaline derivatives.[4]

-

Preparation : In a microwave reactor vial, combine the selected o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and a catalyst such as iodine (10 mol%).[4]

-

Solvent Addition : Add an appropriate solvent, typically ethanol (5 mL).[4]

-

Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).[4]

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

-

Isolation : Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification : Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate mixture) to obtain the pure quinoxaline derivative.[4]

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][5][9]

Anticancer Activity

Quinoxalines have demonstrated potent antiproliferative and cytotoxic effects across a wide spectrum of cancer cell lines.[1][9] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways essential for cancer cell survival and growth.[1][10]

Mechanisms of Action:

-

Kinase Inhibition : A primary anticancer mechanism is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, division, and survival.[1][10][11] Quinoxaline derivatives have been identified as competitive inhibitors of ATP at the active sites of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[10][12]

-

Topoisomerase Inhibition : Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to cell cycle arrest and apoptosis.[13]

-

Apoptosis Induction : Many quinoxaline compounds exert their anticancer effects by inducing apoptosis (programmed cell death).[10][13] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Hydrazinoquinoxalin-2-ol: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of 3-hydrazinoquinoxalin-2-ol and its derivatives. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and its hydrazino-substituted analogs have emerged as promising candidates for the development of novel therapeutic agents. This document consolidates key research findings, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating biological pathways to support further research and development in this area.

Synthesis of 3-Hydrazinoquinoxalin-2-ol and Its Derivatives

The core structure, 3-hydrazinoquinoxalin-2-ol, serves as a versatile starting material for the synthesis of a wide array of derivatives. The primary synthetic route involves the hydrazinolysis of a suitable precursor, typically a 3-chloro or 3-oxo-quinoxalin-2-one derivative.

General Synthesis of 3-Hydrazinoquinoxalin-2-ol

A common method for the synthesis of 3-hydrazinoquinoxalin-2-ol involves the reaction of a dihydroquinoxaline-2,3-dione derivative with hydrazine hydrate in an alcoholic solvent. The reaction mixture is typically heated under reflux to drive the reaction to completion.

Synthesis of Derivatives

The hydrazino group of 3-hydrazinoquinoxalin-2-ol is highly reactive and serves as a key functional handle for the synthesis of various derivatives, including hydrazones, pyrazoles, and triazoles.

-

Hydrazones: Condensation of 3-hydrazinoquinoxalin-2-ol with various aromatic or heterocyclic aldehydes and ketones in the presence of a catalytic amount of acid (e.g., acetic acid) yields the corresponding hydrazone derivatives.[1]

-

Pyrazoles: Reaction with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole-substituted quinoxalinones.[2][3]

-

Triazoloquinoxalines: Treatment with reagents like chloroacetyl chloride can lead to cyclization, forming triazolo[4,3-a]quinoxalines.[2][3]

Biological Activities and Quantitative Data

Derivatives of 3-hydrazinoquinoxalin-2-ol have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The quinoxaline nucleus is a core component of several antibiotics, and derivatives of 3-hydrazinoquinoxalin-2-ol have shown significant potential as antibacterial and antifungal agents.[1][4] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[4][5]

Table 1: Antibacterial Activity of 3-Hydrazinoquinoxalin-2-ol Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 4a | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Derivative 7 | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Derivative 8a | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Derivative 11b | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Derivative 13 | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Derivative 16 | Multi-drug resistant bacteria | 0.97 - 62.5 | [4] |

| Norfloxacin (Standard) | Multi-drug resistant bacteria | 0.78 - 3.13 | [4] |

Table 2: Antifungal Activity of 3-Hydrazinoquinoxalin-2-thiol

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-Hydrazinoquinoxaline-2-thiol | Candida albicans (clinical isolates) | More effective than Amphotericin B | [6] |

| 3-Hydrazinoquinoxaline-2-thiol | Candida glabrata (clinical isolates) | Higher efficacy than Amphotericin B | [6] |

| 3-Hydrazinoquinoxaline-2-thiol | Candida parapsilosis (clinical isolates) | Higher efficacy than Amphotericin B | [6] |

| 3-Hydrazinoquinoxaline-2-thiol | Candida tropicalis (clinical isolates) | Variable efficacy | [6] |

| Amphotericin B (Standard) | Candida spp. | - | [6] |

Anticancer and Anti-inflammatory Activity

Recent studies have explored the potential of quinoxaline derivatives as anticancer and anti-inflammatory agents. A key mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in both inflammation and carcinogenesis.[7][8] Some derivatives have also shown inhibitory activity against epidermal growth factor receptor (EGFR).[7]

Table 3: COX-2 and EGFR Inhibitory Activity of Quinoxaline Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 4a | EGFR | 0.3 | - | [7] |

| Derivative 5 | EGFR | 0.9 | 48.58 | [7] |

| Derivative 11 | EGFR | 0.6 | 61.23 | [7] |

| Derivative 13 | EGFR | 0.4 | 66.11 | [7] |

| Derivative 5 | COX-2 | 0.83 | 48.58 | [7] |

| Derivative 11 | COX-2 | 0.62 | 61.23 | [7] |

| Derivative 13 | COX-2 | 0.46 | 66.11 | [7] |

| Celecoxib (Standard) | COX-2 | - | - | [7] |

Mechanisms of Action: Signaling Pathways

The therapeutic effects of 3-hydrazinoquinoxalin-2-ol derivatives can be attributed to their interaction with specific biological pathways. The following diagrams illustrate two of the key proposed mechanisms of action.

Inhibition of DNA Gyrase

Several quinoxaline derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase.[4][5] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death.

Caption: DNA Gyrase Inhibition Pathway.

Inhibition of the COX-2 Pathway

Certain quinoxaline derivatives have demonstrated anti-inflammatory and potential anticancer effects through the selective inhibition of COX-2.[7][8] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and are also involved in tumorigenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Hydrazinoquinoxalin-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 3-hydrazinoquinoxalin-2-ol, a key heterocyclic compound with significant potential in medicinal chemistry. Understanding the tautomeric behavior of this molecule is crucial for elucidating its structure-activity relationships, reaction mechanisms, and for the rational design of novel therapeutic agents. This document details the synthesis, experimental protocols for characterization, and theoretical considerations of its tautomeric forms.

Introduction to Tautomerism in Quinoxaline Systems

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various antibiotics and pharmacologically active agents. The quinoxalin-2(1H)-one scaffold, in particular, is known to exhibit prototropic tautomerism, existing in equilibrium between lactam and lactim forms. For 3-hydrazinoquinoxalin-2-ol, the presence of the hydrazino group introduces further possibilities of tautomeric structures, including hydrazone and enamine forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Synthesis of 3-Hydrazinoquinoxalin-2-ol

A general and reliable method for the synthesis of 3-hydrazinoquinoxalin-2-ol involves the reaction of a corresponding 2,3-dione precursor with hydrazine hydrate. While specific literature for the unsubstituted 3-hydrazinoquinoxalin-2-ol is not abundant, a well-documented protocol for a related derivative, 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, provides a solid foundation for its synthesis.

General Synthetic Protocol

A solution of the appropriate dihydroquinoxaline-2,3-dione derivative in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is initially stirred at room temperature and then heated under reflux. Upon cooling, the desired 3-hydrazinoquinoxalin-2-ol product precipitates and can be collected by filtration and purified by recrystallization.[1]

Tautomeric Forms of 3-Hydrazinoquinoxalin-2-ol

3-Hydrazinoquinoxalin-2-ol can exist in several tautomeric forms. The primary equilibrium is anticipated between the amino-lactam, imino-lactim, and potentially other hydrazone and enol-imine forms. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects.

Experimental Characterization of Tautomers

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the rate of interconversion is often slow on the NMR timescale.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 0.01 M) of 3-hydrazinoquinoxalin-2-ol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. The chemical shifts and integration of distinct protons, such as the N-H and O-H protons, as well as protons on the quinoxaline ring, can be used to identify the major and minor tautomers. The ratio of the integrals of characteristic signals for each tautomer allows for the determination of the equilibrium constant.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of carbonyl carbons (in lactam forms) versus carbons bearing a hydroxyl group (in lactim forms) are significantly different and provide definitive evidence for the predominant tautomeric form.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Expected Spectroscopic Data (based on a related compound):

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | IR Absorption (ν, cm⁻¹) |

| NH₂ | ~4.79 | 3312 |

| NH (ring) | ~12.19 | 3245 |

| NH (hydrazine) | ~9.50 | - |

| C=O | - | 1678 |

Data for 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can help distinguish between tautomers.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., CHCl₃, DMSO).

-

Spectral Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a C=O stretch, suggesting the presence of a lactam tautomer. Conversely, the absence of this band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would support the lactim form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Analysis: The appearance of different absorption bands or shifts in the absorption maxima (solvatochromism) upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for correlating theoretical spectroscopic data with experimental results.

Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated to determine their relative stabilities.

-

Spectroscopic Prediction: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis) can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

References

Methodological & Application

Synthesis of 3-Hydrazinoquinoxalin-2-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydrazinoquinoxalin-2-ol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Application Notes

3-Hydrazinoquinoxalin-2-ol derivatives constitute a class of heterocyclic compounds that have emerged as a versatile scaffold in drug discovery. The presence of the quinoxaline core, combined with the reactive hydrazino group at the 3-position and the hydroxyl group at the 2-position (often existing in its tautomeric form, 3-hydrazinoquinoxalin-2(1H)-one), provides a unique platform for the development of novel therapeutic agents.

Antimicrobial and Antifungal Potential:

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens. One of the key mechanisms of their antimicrobial action is the generation of reactive oxygen species (ROS) within bacterial cells.[1] This oxidative stress leads to cellular damage and ultimately, cell death. Furthermore, certain derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial growth inhibition.[2] A notable example is 3-hydrazinoquinoxaline-2-thiol, which has shown efficacy against Candida species in a murine model of oral candidiasis.[3]

Anticancer Activity:

The anticancer potential of quinoxaline derivatives is a major area of research. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival. A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes. For instance, various quinoxaline derivatives have been identified as potent inhibitors of Pim-1 kinase and Apoptosis Signal-regulating Kinase 1 (ASK1), both of which are implicated in cancer progression.[4][5] By inhibiting these kinases, these compounds can induce apoptosis and suppress tumor growth.

Drug Development Outlook:

The synthetic accessibility of the 3-hydrazinoquinoxalin-2-ol core allows for the facile generation of diverse chemical libraries. The hydrazino group serves as a versatile handle for the introduction of various pharmacophores through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate fused heterocyclic systems. This chemical tractability, coupled with their potent biological activities, makes 3-hydrazinoquinoxalin-2-ol derivatives promising candidates for further preclinical and clinical development. While many derivatives are currently in the discovery and preclinical stages, their broad therapeutic potential warrants continued investigation.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-hydrazinoquinoxalin-2-ol and a representative derivative from literature sources.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1,4-Dihydroquinoxaline-2,3-dione | Hydrazine hydrate (99.9%) | Water | Reflux, 2 hours | 3-Hydrazino-1H-quinoxalin-2-one | 84 | [6] |

| 6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione | Hydrazine hydrate (80%) | Ethanol | Reflux, 3 hours | 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-1H-quinoxalin-2-one

This protocol is adapted from the method described by Cheeseman et al. (1971).[6]

Materials:

-

1,4-Dihydroquinoxaline-2,3-dione (10.04 g, 0.062 mol)

-

Hydrazine hydrate (99.9%, 50 ml, 1 mol)

-

Water (50 ml)

-

Butanol for crystallization

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1,4-dihydroquinoxaline-2,3-dione (10.04 g) with hydrazine hydrate (50 ml) and water (50 ml).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration and wash it with water.

-

Recrystallize the crude product from butanol to obtain 3-hydrazino-1H-quinoxalin-2-one as yellow needles.

Expected Yield: 9.28 g (84%).[6]

Protocol 2: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol is based on the work of Ragab et al.[2]

Materials:

-

6-(Morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol)

-

Hydrazine hydrate (80%, 5 ml)

-

Ethanol (5 ml)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolve 6-(morpholinosulfonyl)-1,4-dihydroquinoxaline-2,3-dione (1 mmol) in ethanol (5 ml) in a round-bottom flask.

-

Add hydrazine hydrate (5 ml) dropwise to the solution while stirring at room temperature.

-

Continue stirring at room temperature for 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Allow the mixture to cool to room temperature.

-

Collect the solid precipitate by filtration.

-

Recrystallize the product from ethanol to yield the desired compound.

Visualizations

Diagram 1: Synthetic Workflow for 3-Hydrazinoquinoxalin-2-ol Derivatives

Caption: General synthetic route to 3-hydrazinoquinoxalin-2-ol and its derivatives.

Diagram 2: Antimicrobial Mechanism - ROS Generation

Caption: Quinoxaline derivatives induce ROS, leading to bacterial cell death.

Diagram 3: Anticancer Mechanism - Protein Kinase Inhibition

Caption: Quinoxaline derivatives inhibit protein kinases, suppressing proliferation.

References

- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Hydrazinoquinoxalin-2-ol in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinoquinoxalin-2-ol is a versatile bicyclic heteroaromatic scaffold that serves as a crucial starting material in the synthesis of a wide array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of a reactive hydrazine group and a quinoxalinone core, makes it a valuable synthon for the construction of novel molecular architectures with significant pharmacological potential. The quinoxaline nucleus itself is a key component in various antibiotics and therapeutic agents, known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The hydrazinyl moiety provides a convenient handle for cyclization reactions, leading to the formation of fused pyrazole, triazole, and other heterocyclic ring systems. This opens avenues for the development of new drug candidates with potentially enhanced efficacy and novel mechanisms of action.

Applications in Heterocyclic Synthesis

The primary application of 3-hydrazinoquinoxalin-2-ol in heterocyclic synthesis lies in its utility as a precursor for generating fused ring systems. The hydrazine group readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents, leading to the formation of diverse heterocyclic frameworks.

Synthesis of Pyrazolo[1,5-a]quinoxalines

One of the prominent applications of 3-hydrazinoquinoxalin-2-ol is in the synthesis of pyrazolo[1,5-a]quinoxalines. These compounds are formed through the reaction of the hydrazine moiety with β-dicarbonyl compounds or their equivalents. The resulting pyrazole ring fused to the quinoxaline core creates a planar aromatic system that can intercalate with DNA or interact with the active sites of various enzymes, leading to potent biological activities, including anticancer and antimicrobial effects.[3]

Synthesis of[1][4][5]Triazolo[4,3-a]quinoxalines

Another significant application is the synthesis of[1][4][5]triazolo[4,3-a]quinoxalines. These are typically synthesized by reacting 3-hydrazinoquinoxalin-2-ol with reagents such as orthoesters, carboxylic acids, or acid chlorides.[6] The resulting triazole ring introduces additional nitrogen atoms into the heterocyclic system, which can participate in hydrogen bonding and other interactions with biological targets. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This protocol describes the synthesis of a substituted 3-hydrazinoquinoxalin-2-ol derivative, which serves as a key intermediate for further heterocyclic synthesis.

Materials:

-

6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione

-

Hydrazine hydrate (80%)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 6-(morpholinosulfonyl)dihydroquinoxaline-2,3-dione (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.

-

Stir the solution at room temperature for 30 minutes.

-

Heat the reaction mixture under reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature.

-

Collect the solid precipitate that forms by filtration.

-

Crystallize the collected solid from ethanol to yield the pure 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[2]

Protocol 2: Synthesis of a Pyrazole Derivative from 3-Hydrazinoquinoxalin-2-ol

This protocol details the synthesis of a pyrazole-fused quinoxaline derivative.

Materials:

-

3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol)

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol)

-

Absolute Ethanol (25 mL)

Procedure:

-

A mixture of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol) and ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol) in absolute ethanol (25 mL) is prepared.

-

The reaction mixture is heated under reflux for 5 hours, with the progress monitored by TLC.

-

The solid precipitate that forms upon cooling is collected by filtration.

-

The crude product is crystallized from a mixture of ethanol and DMF to yield ethyl 5-amino-3-(methylthio)-1-(6-(morpholinosulfonyl)-2-oxo-1,2-dihydroquinoxalin-3-yl)-1H-pyrazole-4-carboxylate.[2]

Protocol 3: Synthesis of a[1][4][5]Triazolo[4,3-a]quinoxaline Derivative

This protocol outlines the general procedure for the synthesis of triazoloquinoxalines.

Materials:

-

2-Chloro-3-hydrazinylquinoxaline (2 mmol)

-

Triethylorthoformate (1.5 mL)

-

Formic acid (10 mL)

-

Ethanol

Procedure:

-

A mixture of 2-chloro-3-hydrazinylquinoxaline (0.39 g, 2 mmol) and triethylorthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.[6]

-

The resulting mixture is dried by heating.

-

The crude product is recrystallized from ethanol to obtain the pure 4-chloro-[1][4][5]triazolo[4,3-a]quinoxaline derivative.[6]

Quantitative Data

Antimicrobial Activity

The synthesized heterocyclic compounds derived from 3-hydrazinoquinoxalin-2-ol often exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative compounds against various microbial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinoxaline-Triazole Derivative 5d | Candida albicans | 4 | [4] |

| Quinoxaline-Triazole Derivative 5d | Candida glabrata | 2 | [4] |

| Quinoxaline-Triazole Derivative 5d | Candida krusei | 2 | [4] |

| Quinoxaline-Triazole Derivative 5d | Candida tropicalis | 4 | [4] |

| Fluconazole (Reference) | Candida albicans | 0.5 | [4] |

| Fluconazole (Reference) | Candida glabrata | 2 | [4] |

| Fluconazole (Reference) | Candida krusei | 16 | [4] |

| Fluconazole (Reference) | Candida tropicalis | 4 | [4] |

Anticancer Activity

Many pyrazolo- and triazolo-quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 (Gastric) | < 8 | [8] |

| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 (Gastric) | < 8 | [8] |

| Pyrazolo[4,3-f]quinoline 2P | NUGC-3 (Gastric) | < 8 | [8] |

| [1][4][5]Triazolo[4,3-a]quinoxaline 16a | A375 (Melanoma) | 3.158 | [7] |

| [1][4][5]Triazolo[4,3-a]quinoxaline 16b | A375 (Melanoma) | 3.527 | [7] |

| [1][4][5]Triazolo[4,3-a]quinoxaline 17a | A375 (Melanoma) | 0.365 | [7] |

| Doxorubicin (Reference) | HePG-2, MCF-7, HCT-116 | 9.8 | [8] |

Visualizations

Synthetic Workflow

References

- 1. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioengineer.org [bioengineer.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Activity of 3-Hydrazinoquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 3-Hydrazinoquinoxalin-2-ol and its derivatives. The information is intended to guide research and development efforts in the discovery of new antimicrobial agents.

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The quinoxaline scaffold is a key pharmacophore in a variety of antimicrobial agents. The introduction of a hydrazino group at the 3-position and a hydroxyl group at the 2-position of the quinoxaline ring, as in 3-Hydrazinoquinoxalin-2-ol, is anticipated to modulate its biological activity. This document outlines the antimicrobial profile of this structural class, including quantitative data for a closely related analog, detailed experimental protocols for antimicrobial screening, and insights into the proposed mechanism of action.

Antimicrobial Activity Data

While specific quantitative antimicrobial data for 3-Hydrazinoquinoxalin-2-ol is not extensively available in the current literature, data for the structurally analogous compound, 3-Hydrazinoquinoxaline-2-thiol , provides valuable insights into the potential efficacy of this chemical series. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 3-Hydrazinoquinoxaline-2-thiol against various bacterial and fungal strains.

Table 1: Antibacterial Activity of 3-Hydrazinoquinoxaline-2-thiol

| Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 8 - 64 | [1][2] |

| Pseudomonas aeruginosa | Gram-negative | 8 - 128 | [2] |

Note: The MIC values for Methicillin-resistant Staphylococcus aureus (MRSA) were determined for 22 clinical isolates, showing a range of activity.[1] For Pseudomonas aeruginosa, the MICs were determined against 63 clinical isolates.[2]

Table 2: Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol

| Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Candida albicans | Yeast | Not specified | [3] |

| Candida glabrata | Yeast | Not specified | [3] |

| Candida parapsilosis | Yeast | Not specified | [3] |

| Candida tropicalis | Yeast | Not specified | [3] |

| Pichia kudriavzevii | Yeast | Not specified | [3] |

| Clavispora lusitaniae | Yeast | Not specified | [3] |

Note: While specific MIC values were not provided in the cited abstract, 3-hydrazinoquinoxaline-2-thiol was reported to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high effectiveness against Candida glabrata and Candida parapsilosis.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of 3-Hydrazinoquinoxalin-2-ol.

Protocol 1: Synthesis of 3-Hydrazinoquinoxalin-2-ol

This protocol is a general method based on the synthesis of similar 3-hydrazino-quinoxaline derivatives.[4][5][6]

Materials:

-

2,3-dichloroquinoxaline

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

Dissolve 2,3-dichloroquinoxaline (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (2 mmol) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The precipitated product, 3-chloro-2-hydrazinylquinoxaline, is collected by filtration.

-

To a solution of 3-chloro-2-hydrazinylquinoxaline (1 mmol) in a suitable solvent (e.g., aqueous ethanol), add a base (e.g., sodium hydroxide) and heat to reflux to facilitate the hydrolysis of the chloro group to a hydroxyl group.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

-

Collect the precipitated 3-Hydrazinoquinoxalin-2-ol by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

3-Hydrazinoquinoxalin-2-ol

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Prepare a stock solution of 3-Hydrazinoquinoxalin-2-ol in a suitable solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Agar Disc Diffusion Assay

This method is used to assess the qualitative antimicrobial activity and determine the zone of inhibition.

Materials:

-

3-Hydrazinoquinoxalin-2-ol

-

Sterile filter paper discs (6 mm in diameter)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial or fungal strains

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a stock solution of 3-Hydrazinoquinoxalin-2-ol in a suitable solvent.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate.

-

Carefully place the impregnated discs on the surface of the inoculated agar plate.

-

Include a positive control disc (impregnated with a known antibiotic) and a negative control disc (impregnated with the solvent only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 3-Hydrazinoquinoxalin-2-ol.

Proposed Mechanism of Action

The antimicrobial activity of quinoxaline derivatives is generally attributed to their ability to interfere with nucleic acid synthesis and generate oxidative stress.

Caption: Proposed antimicrobial mechanism of action for quinoxaline derivatives.

References

- 1. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for 3-Hydrazinoquinoxalin-2-ol Derivatives in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of 3-hydrazinoquinoxalin-2-ol derivatives, with a focus on their activity against pathogenic fungi, particularly Candida species. The information compiled herein, supported by experimental data and detailed protocols, is intended to facilitate further research and development of this promising class of antifungal agents.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 3-hydrazinoquinoxalin-2-ol and its derivatives have emerged as potent antifungal agents. These compounds have demonstrated notable efficacy against various fungal pathogens, including clinically relevant Candida species, positioning them as valuable leads in the discovery of novel antifungal drugs.

Antifungal Activity

Recent studies have highlighted the significant in vitro and in vivo antifungal activity of 3-hydrazinoquinoxalin-2-ol derivatives. Notably, 3-hydrazinoquinoxaline-2-thiol has shown greater effectiveness against several clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis when compared to the conventional antifungal drug, Amphotericin B.[1][2] Furthermore, synergistic effects have been observed when 3-hydrazinoquinoxaline-2-thiol is combined with thymoquinone, leading to a significant reduction in the minimum inhibitory concentrations (MICs) against various Candida strains.[3][4] Other derivatives, such as 2-quinoxalinylhydrazono-2-pentanones, have also exhibited remarkable activity against Candida albicans.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of 3-hydrazinoquinoxaline-2-ol derivatives against various fungal species.

Table 1: Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol against Candida Species [1]

| Fungal Species | Number of Isolates | MIC Range (µg/mL) of 3-Hydrazinoquinoxaline-2-thiol | MIC Range (µg/mL) of Amphotericin B |

| Candida albicans | 30 | 0.125 - 4 | 0.25 - 8 |

| Candida glabrata | 10 | 0.25 - 2 | 0.5 - 4 |

| Candida parapsilosis | 8 | 0.125 - 1 | 0.25 - 2 |

| Candida tropicalis | 5 | 0.5 - 8 | 0.5 - 8 |

| Pichia kudriavzevii | 2 | 1 - 2 | 2 - 4 |